REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[CH2:5]([O:7][C:8](=[O:11])[C:9]#[CH:10])[CH3:6].[CH3:12][C:13]1[O:14]C=[CH:16][CH:17]=1.O.[CH2:19](Cl)Cl>>[OH:14][C:13]1[CH:17]=[CH:16][C:10]([CH3:19])=[C:9]([CH:12]=1)[C:8]([O:7][CH2:5][CH3:6])=[O:11] |f:0.1.2.3|
|
Name
|
|
Quantity
|
97 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
71.7 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C#C)=O
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
CC=1OC=CC1
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
3 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
ice
|
Quantity
|
1 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 L
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
18 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 20° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
resulting in a temp rise to 20° C
|
Type
|
DISSOLUTION
|
Details
|
When this had dissolved (approx 5 mins)
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
resulting in a measured exotherm 20.5° C
|
Type
|
TEMPERATURE
|
Details
|
cooling unit
|
Type
|
ADDITION
|
Details
|
the observed temp range during the addition
|
Type
|
CUSTOM
|
Details
|
was 18° C.-20.5° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
to give a yellow mixture
|
Type
|
CUSTOM
|
Details
|
This was transferred to a separating funnel
|
Type
|
STIRRING
|
Details
|
shaken vigorously
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase further extracted with DCM (1 L)
|
Type
|
WASH
|
Details
|
The combined organic extracts were re-washed with water (1.5 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered through Kieselguhr
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo to a brown/green oil
|
Type
|
CUSTOM
|
Details
|
This was purified by silica gel flash chromatography on 2 Biotage 75 L columns in toluene (700 ml)
|
Type
|
CUSTOM
|
Details
|
the solution split into 2 equal portions
|
Type
|
CUSTOM
|
Details
|
collecting 400 ml fractions
|
Type
|
WASH
|
Details
|
eluting with the following solvent eluant systems
|
Name
|
|
Type
|
|
Smiles
|
OC=1C=CC(=C(C(=O)OCC)C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |